molecular formula C14H15N3O2 B12273486 5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12273486
M. Wt: 257.29 g/mol
InChI Key: OXUFPBYOSSLYEO-UHFFFAOYSA-N
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Description

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenylmethoxy-substituted precursor with a methyl-substituted pyrrole derivative. The intermediate is then subjected to cyclization under acidic or basic conditions to form the desired triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C14H15N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,16H,8-9H2,1H3,(H,15,18)

InChI Key

OXUFPBYOSSLYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NCNN2C=C1OCC3=CC=CC=C3

Origin of Product

United States

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